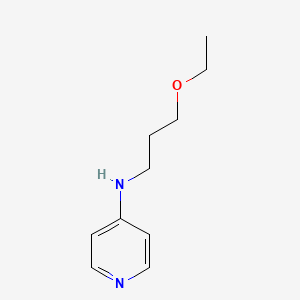

N-(3-ethoxypropyl)pyridin-4-amine

Overview

Description

“N-(3-ethoxypropyl)pyridin-4-amine” is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “N-(3-ethoxypropyl)pyridin-4-amine” consists of a pyridine ring with an ethoxypropyl group attached to one of the nitrogen atoms .Physical And Chemical Properties Analysis

“N-(3-ethoxypropyl)pyridin-4-amine” is a stable compound under recommended temperatures and pressures . Its physical form is not specified in the available resources .Scientific Research Applications

Organic Synthesis

One significant application of pyridine derivatives, including N-(3-ethoxypropyl)pyridin-4-amine, is in organic synthesis. These compounds serve as key intermediates in the synthesis of complex organic molecules. For instance, pyridine N-oxides have been efficiently converted into 2-aminopyridines, showcasing the potential for N-(3-ethoxypropyl)pyridin-4-amine to be involved in similar transformations (Yin et al., 2007). Additionally, the synthesis and structural characterization of various N,4-diheteroaryl 2-aminothiazoles highlight the diverse applications of pyridine derivatives in creating compounds with distinct intermolecular hydrogen bonding patterns, which could be relevant for materials science and medicinal chemistry (Böck et al., 2021).

Coordination Chemistry

In coordination chemistry, N-(3-ethoxypropyl)pyridin-4-amine and related ligands are utilized to synthesize metal complexes with unique properties. For example, manganese(II) complexes featuring 2-aminomethylpyridine-derived ligands, which share structural similarities with N-(3-ethoxypropyl)pyridin-4-amine, have been studied for their syntheses, structures, and magnetism, indicating potential applications in magnetic materials and catalysis (Wu et al., 2004).

Catalysis

Pyridine derivatives are also pivotal in catalysis. For instance, iminopyridine palladium(II) complexes have been explored as selective catalysts for ethylene dimerization, demonstrating the role of pyridine-based ligands in polymerization and organic transformations (Nyamato et al., 2015). Moreover, the synthesis and magnetic properties of a linear-chain manganese(II) complex featuring N-(3-methoxypropyl)-N-(pyridin-2-ylmethyl)amine suggest applications in designing materials with specific magnetic behaviors (Wu et al., 2003).

Mechanism of Action

Mode of Action

Based on the mode of action of similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function .

Biochemical Pathways

Similar compounds have been found to affect various cellular functions and play an important role in ubiquitin-mediated misfolding protein degradation .

Result of Action

Similar compounds have been found to have excellent biological activity .

Action Environment

Environmental factors can significantly impact the effectiveness of similar compounds .

properties

IUPAC Name |

N-(3-ethoxypropyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-2-13-9-3-6-12-10-4-7-11-8-5-10/h4-5,7-8H,2-3,6,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRPVXPHTDNERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethoxypropyl)pyridin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Chloropyrimidin-4-yl)oxy]aniline](/img/structure/B1414927.png)

![ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1414930.png)

![N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1414931.png)

![3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1414934.png)

![6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B1414939.png)

![3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1414945.png)